molecular formula C20H19ClN4O5S3 B2664903 1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide CAS No. 355115-01-4

1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide

Cat. No.: B2664903
CAS No.: 355115-01-4
M. Wt: 527.03
InChI Key: QVCDSZJQUAAOJF-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a thiazole moiety, making it a subject of interest for various synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is often introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Thiazole Moiety: This step involves the coupling of a thiazole derivative with the intermediate compound, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Corresponding amine or thiol derivatives

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazole groups are critical for binding to these targets, leading to inhibition or modulation of their activity. This can result in altered cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-((4-Methylphenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide
  • 1-((4-Bromophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide

Comparison: Compared to its analogs, 1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity. This makes it particularly effective in certain applications where other analogs may not perform as well.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O5S3/c21-14-3-7-17(8-4-14)33(29,30)25-12-1-2-18(25)19(26)23-15-5-9-16(10-6-15)32(27,28)24-20-22-11-13-31-20/h3-11,13,18H,1-2,12H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCDSZJQUAAOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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